molecular formula C12H6F2N2O B8382251 4,5-Difluoro-2-(pyridin-2-yloxy)benzonitrile

4,5-Difluoro-2-(pyridin-2-yloxy)benzonitrile

Cat. No. B8382251
M. Wt: 232.18 g/mol
InChI Key: FPYDOVWYDMUQNF-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

To a solution of product of Example 136A (0.8 g, 2.76 mmol) in N,N-dimethylformamide (10 ml) were added Zn(CN)2 (0.18 g, 1.52 mmol) and Pd(Ph3)4 (0.32 g, 0.28 mmol) and stirred at 120° C. for overnight. The crude product was purified by flash column chromatography using 0%, 5% and 10% of ethylacetate in hexanes to yield 0.28 g (44%) of product. MS (ESI+) m/z 233 (M+H)+;
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
0.18 g
Type
catalyst
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.[CH3:17][N:18](C)C=O>[C-]#N.[C-]#N.[Zn+2]>[F:16][C:12]1[C:13]([F:15])=[CH:14][C:2]([C:17]#[N:18])=[C:3]([O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=2)[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC1=C(OC2=NC=CC=C2)C=C(C(=C1)F)F
Name
Pd(Ph3)4
Quantity
0.32 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Zn(CN)2
Quantity
0.18 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1F)OC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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